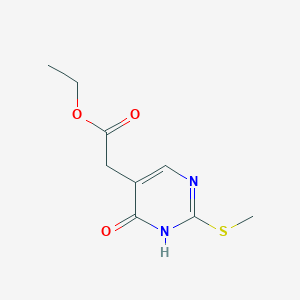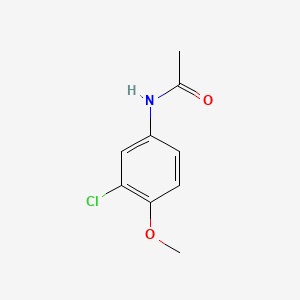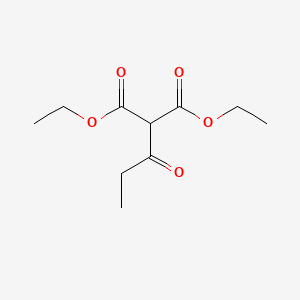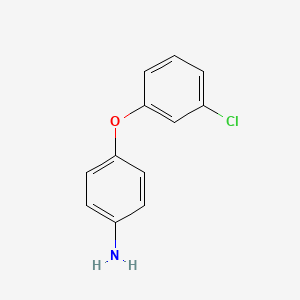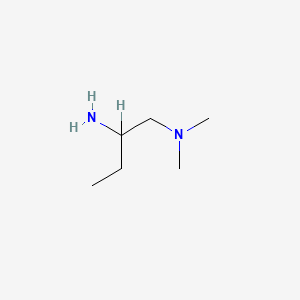
2-(Trifluoromethylthio)aniline
Übersicht
Beschreibung
2-(Trifluoromethylthio)aniline is an organic compound with the empirical formula C7H6F3NS . It has a molecular weight of 193.19 . This compound is part of the class of organic compounds known as aminotoluenes, which are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .
Synthesis Analysis
The synthesis of aniline-based compounds like 2-(Trifluoromethylthio)aniline often involves reactions such as the trifluoromethylarylation of alkenes . This process can be achieved without the need for additives, transition metals, photocatalysts, or an excess of reagents . A key factor in this synthesis is the use of hexafluoroisopropanol (HFIP) as a unique solvent, which establishes a hydrogen bonding network with aniline and trifluoromethyl reagent .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethylthio)aniline consists of a benzene ring with an amino group and a trifluoromethylthio group attached . The presence of these groups contributes to the compound’s unique chemical properties.Chemical Reactions Analysis
2-(Trifluoromethylthio)aniline, like other anilines, can participate in a variety of chemical reactions. One notable reaction is the trifluoromethylarylation of alkenes . This reaction involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .Physical And Chemical Properties Analysis
2-(Trifluoromethylthio)aniline is a solid compound . It has a melting point of 30-34 °C . The compound’s density is predicted to be 1.37±0.1 g/cm3 . It has a flash point of 90 °C .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
2-(Trifluoromethylthio)aniline derivatives have been explored for their catalytic properties. For instance, a study by Rao et al. (2014) demonstrated the use of 2-(methylthio)aniline, a related compound, with palladium(II) as an effective catalyst for Suzuki-Miyaura C-C coupling reactions in water, showcasing its potential in eco-friendly chemical processes (Rao et al., 2014).
Organic Synthesis
In the field of organic synthesis, 2-(Trifluoromethylthio)aniline derivatives have been used as key components. Wu et al. (2021) found that 2-Fluoro-5-(trifluoromethyl)aniline, a similar compound, acted as a transient directing group in Ruthenium(II)-catalyzed C-H imidation of benzaldehydes, enabling the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Spectroscopic and Quantum Chemical Studies
Spectroscopic and quantum chemical studies of trifluoromethylthio aniline compounds have been conducted to understand their structural and electronic properties. Arjunan et al. (2011) investigated 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline using FTIR, FT-Raman, and DFT methods, providing insights into their vibrational, structural, thermodynamic, and electronic characteristics (Arjunan et al., 2011).
Applications in Material Science
2-(Trifluoromethylthio)aniline derivatives have also found applications in material science. Matsui et al. (1993) synthesized N-(Nitrofluorenylidene)anilines, including derivatives of 2-trifluoromethyl aniline, and explored their use as electron transport materials in electrophotography (Matsui et al., 1993).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(trifluoromethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPLFBJHUALLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059840 | |
| Record name | 2-[(Trifluoromethyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)aniline | |
CAS RN |
347-55-7 | |
| Record name | 2-[(Trifluoromethyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-((trifluoromethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-[(trifluoromethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(Trifluoromethyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(trifluoromethyl)thio]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

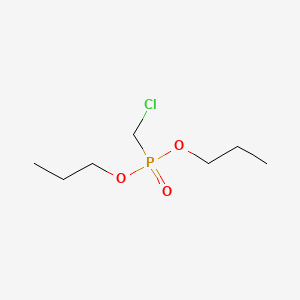
![2-[(4-Fluorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1362461.png)
